molecular formula C20H24BFO3S B14030364 2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030364
M. Wt: 374.3 g/mol
InChI Key: RFTIHFIMOBEDKK-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are valuable intermediates in organic synthesis due to their stability and versatility. This particular compound features a benzyloxy group, a fluorine atom, and a methylthio group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. These structural features make it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through the reaction of a phenylboronic acid derivative with a suitable diol, such as pinacol. The reaction conditions often include the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of boronic esters, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice. The use of automated systems and reactors can further enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and functional group transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Benzyloxy)-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the benzyloxy, fluoro, and methylthio groups allows for diverse applications and transformations that may not be achievable with simpler boronic esters .

Properties

Molecular Formula

C20H24BFO3S

Molecular Weight

374.3 g/mol

IUPAC Name

2-(4-fluoro-3-methylsulfanyl-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO3S/c1-19(2)20(3,4)25-21(24-19)15-11-16(18(22)17(12-15)26-5)23-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3

InChI Key

RFTIHFIMOBEDKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OCC3=CC=CC=C3

Origin of Product

United States

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